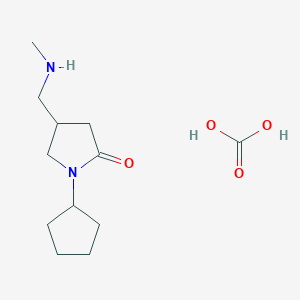

carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one

Description

Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one (CAS: 1609399-75-8) is a pyrrolidin-2-one derivative complexed with carbonic acid. Its molecular formula is C₁₂H₂₂N₂O₄, with a molecular weight of 258.31 g/mol and a purity ≥95% .

Structure

3D Structure of Parent

Properties

IUPAC Name |

carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O.CH2O3/c1-12-7-9-6-11(14)13(8-9)10-4-2-3-5-10;2-1(3)4/h9-10,12H,2-8H2,1H3;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMJWXBSCYITFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CC(=O)N(C1)C2CCCC2.C(=O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609399-75-8 | |

| Record name | Carbonic acid, compd. with 1-cyclopentyl-4-[(methylamino)methyl]-2-pyrrolidinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609399-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one typically involves the reaction of 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one with carbonic acid. The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .

Scientific Research Applications

Carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of carbonic acid;1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an allosteric enhancer of AMPA receptors in the central nervous system, influencing synaptic transmission and neuronal activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrrolidin-2-One Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Features and Properties

Physicochemical and Bioactivity Comparisons

Lipophilicity and Solubility

- The cyclopentyl group in the target compound increases lipophilicity compared to analogs with hydrophilic substituents (e.g., hydroxymethyl in or methoxycarbonyl in ). This may influence membrane permeability and pharmacokinetics.

- Methylaminomethyl introduces a basic amine, enhancing water solubility relative to purely hydrophobic analogs like phenylethyl-substituted derivatives .

Antioxidant Activity

Biological Activity

The compound carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one (CAS Number: 1609399-75-8) has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 258.31 g/mol . The structure includes a pyrrolidinone ring, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H22N2O4 |

| Molecular Weight | 258.31 g/mol |

| CAS Number | 1609399-75-8 |

| Density | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

The biological activity of carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one is primarily attributed to its ability to interact with specific receptors and enzymes. It may modulate neurotransmitter systems, particularly those related to dopamine and serotonin, which are crucial in various neurological processes. Research indicates that it could serve as a potential therapeutic agent for conditions such as depression and anxiety.

Antidepressant Effects

Recent studies have shown that derivatives of pyrrolidinones exhibit antidepressant-like effects in animal models. The compound's mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain.

Neuroprotective Properties

Research has suggested that compounds similar to carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one possess neuroprotective properties. They may reduce oxidative stress and inflammation in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's.

Case Studies

- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry explored various pyrrolidinone derivatives, including our compound, for their antidepressant properties. Results indicated significant reductions in depression-like behaviors in treated rodents compared to controls (IC50 values < 0.01 μM) .

- Neuroprotection in Alzheimer's Models : In vitro studies demonstrated that the compound could protect neuronal cells from amyloid-beta-induced toxicity, suggesting its potential role in treating Alzheimer's disease .

- Pharmacokinetics : A pharmacokinetic study revealed favorable absorption and distribution characteristics for the compound, supporting its further development as a therapeutic agent .

Comparative Analysis

The biological activity of carbonic acid; 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one can be compared with other similar compounds:

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| 1-Cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one | MAO inhibition | Antidepressant |

| 1-Cyclopentyl-4-(hydroxymethyl)pyrrolidin-2-one | NMDA receptor modulation | Neuroprotective |

| 1-Cyclopentyl-4-(ethylaminomethyl)pyrrolidin-2-one | Serotonin reuptake inhibition | Antidepressant |

Q & A

Q. What are the recommended synthetic routes for 1-cyclopentyl-4-(methylaminomethyl)pyrrolidin-2-one, and how do reaction conditions influence yield?

The synthesis of pyrrolidin-2-one derivatives typically involves multi-step protocols. For example, cyclopentyl and methylaminomethyl groups may be introduced via nucleophilic substitution or reductive amination. Key steps include:

- Cyclopentylation : Use of cyclopentanecarbonyl chloride with azetidine or piperidine derivatives under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

- Methylaminomethylation : Reaction with methylamine in the presence of a coupling agent like HATU or DCC, followed by purification via column chromatography .

Yield optimization requires precise control of temperature (e.g., 40–60°C for amidation) and solvent polarity (DMF for polar intermediates, toluene for non-polar steps) .

Q. How can structural elucidation be performed for this compound, and what analytical techniques are critical?

- NMR Spectroscopy : H and C NMR are essential for confirming the cyclopentyl ring (δ 1.5–2.5 ppm for cyclopentyl protons) and pyrrolidin-2-one carbonyl (δ 170–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry, particularly for the methylaminomethyl group’s spatial orientation .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 224.15 g/mol) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays .

- Enzyme inhibition : Test against kinases or proteases via fluorogenic substrates (e.g., ATPase activity assays) .

- Microbial susceptibility : Evaluate antibacterial/antifungal activity using broth microdilution (CLSI guidelines) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- Functional group modifications : Replace the cyclopentyl group with fluorophenyl or pyridinyl moieties to assess steric/electronic effects on target binding .

- Bioisosteric replacements : Substitute methylaminomethyl with ethylenediamine or azetidine to modulate solubility and metabolic stability .

- Pharmacokinetic profiling : Use HPLC-MS to measure plasma protein binding and CYP450 inhibition .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Dose-response validation : Repeat assays with standardized concentrations (e.g., 1–100 µM) and controls (e.g., DMSO vehicle) .

- Target engagement assays : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm direct binding to purported targets .

- Cellular context analysis : Compare activity in primary vs. immortalized cell lines to identify microenvironment-dependent effects .

Q. How can reaction mechanisms for key synthetic steps be investigated?

- Kinetic studies : Monitor intermediates via in situ FTIR or LC-MS to identify rate-limiting steps (e.g., cyclopentyl group coupling) .

- Isotopic labeling : Use N-methylamine to trace methylaminomethyl incorporation pathways .

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity .

Q. What advanced analytical methods validate purity and stability under storage conditions?

- Stability-indicating HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) to detect degradation products .

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and acidic/basic conditions to identify labile functional groups .

- Dynamic vapor sorption (DVS) : Assess hygroscopicity, which impacts crystallinity and shelf life .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50_{50}50 values across different assay platforms?

- Assay standardization : Normalize data using reference inhibitors (e.g., staurosporine for kinase assays) .

- Cell permeability correction : Adjust for efflux pump activity (e.g., P-gp inhibition with verapamil) in cell-based assays .

- Meta-analysis : Pool data from ≥3 independent studies with weighted Z-scores to identify outliers .

Methodological Resources

- Synthetic protocols : Refer to palladium-catalyzed coupling in and reductive amination in .

- SAR templates : Use ’s comparative table of structurally related compounds .

- Analytical parameters : HPLC conditions from and NMR benchmarks from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.